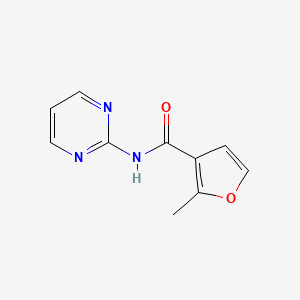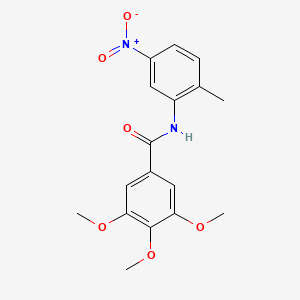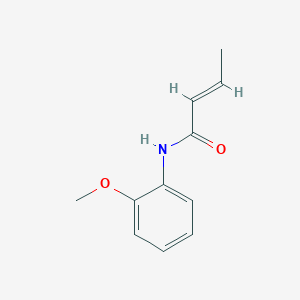
5-(2-fluorophenyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-fluorophenyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. The compound belongs to the class of 1,2,4-triazoles, which are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.
作用機序
The mechanism of action of 5-(2-fluorophenyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components in microorganisms and viruses. This leads to the disruption of their metabolic processes, ultimately resulting in cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. The compound has been found to exhibit low toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. It has also been shown to possess anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 5-(2-fluorophenyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of action of antimicrobial agents and for identifying potential targets for drug development. However, one limitation of the compound is its relatively low solubility in water, which may make it difficult to use in certain experimental setups.
将来の方向性
There are several potential future directions for research on 5-(2-fluorophenyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is the development of new derivatives of the compound with improved pharmacological properties. Another potential direction is the investigation of the compound's antitumor activity, as it has been found to exhibit cytotoxic effects against certain cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of infectious and inflammatory diseases.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the fields of antimicrobial and antiviral research. Its broad-spectrum activity and low toxicity towards mammalian cells make it a useful tool for studying the mechanisms of action of antimicrobial agents and for identifying potential targets for drug development. However, further research is needed to fully understand its mechanism of action and to develop new derivatives with improved pharmacological properties.
合成法
The synthesis of 5-(2-fluorophenyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 2-fluorobenzaldehyde, 2-methoxybenzaldehyde, thiosemicarbazide, and acetic acid in the presence of a catalyst such as sodium acetate. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the compound is typically around 60-70%.
科学的研究の応用
The potential therapeutic applications of 5-(2-fluorophenyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been extensively studied in scientific research. The compound has been shown to exhibit potent antimicrobial activity against a wide range of bacteria and fungi, including drug-resistant strains. It has also been found to possess antiviral activity against herpes simplex virus type 1 and 2.
特性
IUPAC Name |
3-(2-fluorophenyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-20-13-9-5-4-8-12(13)19-14(17-18-15(19)21)10-6-2-3-7-11(10)16/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUXVAVMKYLWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5680813.png)

![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5680825.png)
![(3aR*,9bR*)-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5680841.png)
![methyl 5-chloro-2-methoxy-4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5680842.png)
![5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5680857.png)

![N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5680875.png)
![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5680882.png)
![N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide](/img/structure/B5680888.png)



![[(3aS*,9bS*)-2-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5680905.png)